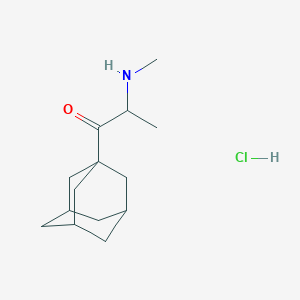
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMDEE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMDEE is a diamide derivative of ethylenediamine and is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors. It binds to a specific site on the receptor and enhances the response to acetylcholine. This results in an increase in the release of neurotransmitters such as dopamine, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it is a highly selective modulator of nicotinic acetylcholine receptors. This means that it can be used to study the specific effects of these receptors on cognitive function and memory. However, one limitation of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it can be difficult to work with due to its low solubility in water and organic solvents.
Direcciones Futuras
There are several future directions for N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide research. One area of interest is the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have neuroprotective effects, which could make it a promising candidate for the development of new treatments for these diseases. Another area of interest is the study of the long-term effects of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide on cognitive function and memory. Further research is needed to determine the safety and efficacy of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide for these applications.
Conclusion
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has several biochemical and physiological effects and has been found to have antioxidant properties. While there are some limitations to working with N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, there are several future directions for research, including the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases and the study of its long-term effects on cognitive function and memory.
Métodos De Síntesis
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylenediamine to form N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to increase the density of nicotinic acetylcholine receptors in the brain, which can lead to improved memory and learning abilities.
Propiedades
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSYEWIVBMIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)
![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)